diABZI STING agonist-1

説明

DiABZI STING agonist-1 is a selective stimulator of interferon genes (STING) receptor agonist . It induces secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) and increases serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice .

Molecular Structure Analysis

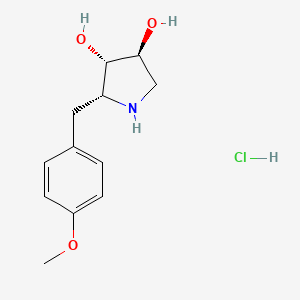

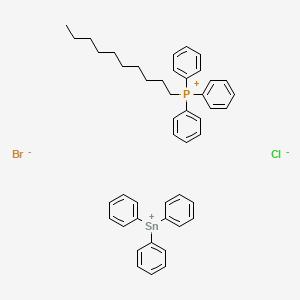

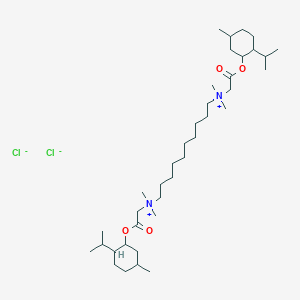

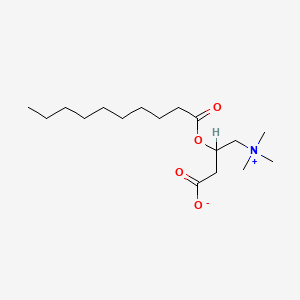

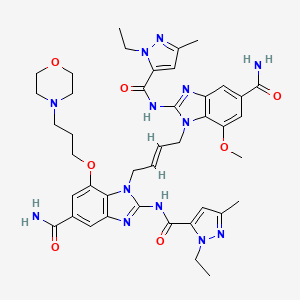

DiABZI STING agonist-1 is part of a family of small-molecule amidobenzimidazoles (ABZI). Two molecules of the lead compound were joined to create a single optimized dimeric ligand . Structural studies have suggested that unlike the classical STING agonist, 2’3’-cGAMP, diABZI activates STING while maintaining its open conformation .Physical And Chemical Properties Analysis

DiABZI STING agonist-1 is a non-nucleotide-based ligand that potently activates STING . It has a molecular weight of 959.3 g/mol and a formula of C42H51N13O7 . It is water-soluble .科学的研究の応用

Cancer Immunotherapy

The STING agonist diABZI enhances the cytotoxicity of T cells towards cancer cells . It activates STING media and TCR signaling pathways, improving interferon-γ expression, and increasing antigens presentation of tumor cells . This indicates that STING agonist could be used as a strategy to promote TCR-T cancer immunotherapy .

Treatment of Low-expression Antigen Cancer Cells

The study aimed at investigating the potential of innate immune stimulation of T cells and engineered T cells to enhance immunotherapy for low-expression antigen cancer cells . The results showed that antigens presentation from cancer cells induced by STING agonist diABZI improved the affinity of TCR-T cells function against tumor cells in vitro and in vivo .

Antitumor Research

The STING pathway is an important component of innate immunity, and several STING agonists have been developed and applied in antitumor research . Dimeric amidobenzimidazole (diABZI) is one STING agonist and is a nucleotide analog with low serological stability and cell membrane permeability .

Breast Cancer Therapy

DiABZI-encapsulated liposomes (dLNPs) can effectively suppress tumor growth and possess great potential in breast cancer therapy . The dLNPs-treated group showed the most significant efficacy: the average tumor volume was 231.46 mm³, which decreased by 78.16% and 54.47% compared to the PBS group and diABZI group .

Antiviral Activity

DiABZI STING agonist-1 inhibits the cytopathic effect of the common cold human coronavirus 229E (HCoV-229E) in infected MRC-5 cells . It also decreases the level of severe acute respiratory coronavirus 2 (SARS-CoV-2) RNA in primary human bronchial airway epithelial cells in an air-liquid interface assay .

作用機序

Target of Action

The primary target of diABZI STING agonist-1 is the Stimulator of Interferon Genes (STING) pathway . STING is a crucial component of the innate immune system and a positive regulator of interferons . It plays a significant role in combating a variety of infectious diseases and is a promising therapeutic target for cancer immunotherapy .

Mode of Action

diABZI STING agonist-1 acts as an agonist to the STING pathway . It induces the secretion of Interferon-β (IFN-β) in human peripheral blood mononuclear cells (PBMCs) . The activation of STING leads to the modulation of cellular immunity, primarily mediated by cytotoxic CD8+ T cells .

Biochemical Pathways

The activation of the STING pathway by diABZI results in the stimulation of multiple pathways, including interferon induction, non-canonical autophagy, and NLRP3 inflammasome activation . This cross-talk between the innate and adaptive immune systems optimizes sustained antigen-specific immunity . The activation of STING also leads to an increase in pH within the Golgi apparatus .

Result of Action

The activation of the STING pathway by diABZI enhances the cytotoxicity of T cells towards cancer cells . It improves interferon-γ expression and increases antigen presentation of tumor cells . This indicates that STING agonists like diABZI could be used as a strategy to promote TCR-T cancer immunotherapy .

Action Environment

The action of diABZI STING agonist-1 can be influenced by environmental factors such as the level of expression or presentation of antigen in tumor cells . The regulatory tumor environment can also affect the response to this type of therapy .

Safety and Hazards

将来の方向性

The STING pathway is a fundamental regulator of innate immune sensing of cancer, with potential to enhance tumor rejection through the induction of a pro-inflammatory response dominated by Type I interferons . The development of STING agonists like diABZI STING agonist-1 has coincided with the development of novel therapeutic delivery mechanisms . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .

特性

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLMVXWAHNTPRF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diABZI STING agonist-1 | |

CAS RN |

2138498-18-5 | |

| Record name | Diabzi sting agonist-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIABZI STING AGONIST-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。